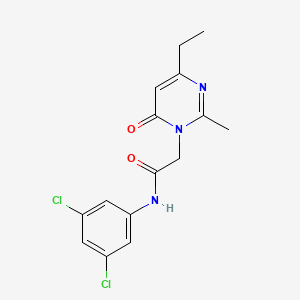

N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H15Cl2N3O2 and its molecular weight is 340.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the given chemical, have been synthesized and tested for their antimicrobial activity against various microorganisms. These compounds were established based on elemental analysis, IR, 1H NMR, and Mass spectral data, indicating a focus on identifying potential antimicrobial agents (Mistry, Desai, & Intwala, 2009).

A study on pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized as antimicrobial agents illustrates the chemical synthesis route starting from citrazinic acid. These compounds showed good antibacterial and antifungal activities, comparable to reference drugs, highlighting the potential for developing new antimicrobial drugs (Hossan et al., 2012).

QSAR Studies and Biological Activities

- QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents were conducted to evaluate their activity against gram-positive and gram-negative bacteria. The study suggests that substituents' bulkier groups increase hydrophobicity or steric bulk character, contributing positively to antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Structural and Mechanistic Insights

- The X-ray crystal structure determination of certain pyrimidine derivatives provided insights into the structural and mechanistic aspects of these compounds. This type of research helps understand the molecular basis of the observed biological activities, paving the way for the rational design of more effective drugs (Banfield, Fallon, & Gatehouse, 1987).

Mechanism of Action

Target of Action

The primary target of F3406-7255 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Mode of Action

F3406-7255 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The primary biochemical pathway affected by F3406-7255 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion mediated by GP2, F3406-7255 prevents the virus from entering host cells and initiating its replication cycle .

Result of Action

The primary result of F3406-7255’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication cycle, F3406-7255 effectively reduces the spread of the virus within the host .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O2/c1-3-12-7-15(22)20(9(2)18-12)8-14(21)19-13-5-10(16)4-11(17)6-13/h4-7H,3,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREILPVTJRIYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)

![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2452238.png)

![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid](/img/structure/B2452258.png)